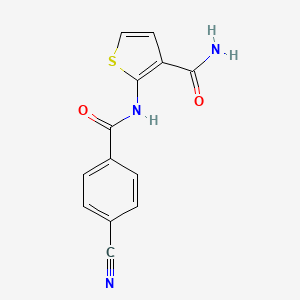

2-(4-Cyanobenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of a key intermediate, which can be further transformed into a variety of heterocyclic compounds, including those with thiophene, thiazole, and pyrazole rings . Another example is the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which was characterized by X-ray diffraction, indicating the versatility of thiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was elucidated using single-crystal X-ray diffraction, which revealed a monoclinic system with specific cell parameters . Similarly, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, showing intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of diverse products. The mechanistic pathways include regioselective attacks, cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . These reactions are influenced by the functional groups present on the thiophene core and the reactivity of the intermediates formed during the synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of substituents such as cyano, carboxamide, and mercapto groups can significantly affect the compound's reactivity, solubility, and stability. For instance, the introduction of a cyano group can enhance the compound's ability to participate in nucleophilic addition reactions . The thermal and spectral properties of these compounds, as well as their solubility in various solvents, are important for their practical applications and are often characterized as part of the synthesis studies .

Biological Activities Analysis

Thiophene derivatives exhibit a wide range of biological activities, including antitumor, antiarrhythmic, serotonin antagonist, antianxiety, anti-rheumatic, and antimicrobial effects. The antitumor activities of some synthesized thiophene derivatives were evaluated against various human cancer cell lines, showing high inhibitory effects . Other studies reported significant antiarrhythmic, serotonin antagonist, and antianxiety activities, comparing favorably with known drugs such as procaine amide and diazepam . Additionally, the anti-rheumatic potential of certain thiophene derivatives and their metal complexes was demonstrated in vivo using a collagen-adjuvant arthritis model in rats .

Scientific Research Applications

Antimycobacterial Applications

- Development of Antimycobacterial Compounds : A study by Nallangi et al. (2014) focused on synthesizing derivatives of thiophene carboxamide for antimycobacterial activity. Among these, certain compounds exhibited significant activity against Mycobacterium tuberculosis.

Heterocyclic Synthesis

- Role in Heterocyclic Synthesis : A research article by Mohareb et al. (2004) described the synthesis of thiophenylhydrazonoacetates from 2-diazo thiophene carboxamides, leading to various heterocyclic compounds.

Conformational Analysis

- Conformational Preferences Study : Galan et al. (2013) examined the conformational preferences of thiophene-based arylamides, including N-methylthiophene-2-carboxamide, providing insights into their structural behavior and foldamer building blocks (Galan et al., 2013).

Synthesis and Characterization

- Synthetic Routes and Characterization : Talupur et al. (2021) conducted synthesis and docking studies of thiophene-2-carboxamides, contributing to the understanding of their structural and biological properties (Talupur et al., 2021).

Pharmacological Activities

- Pharmacological Properties : A study by Amr et al. (2010) synthesized novel thiophene derivatives, including 2-amino thiophene carboxamides, and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities.

Photophysical Properties

- Photophysical Properties Analysis : The study of solvent effects on the absorption and fluorescence spectra of various carboxamides, including thiophene derivatives, by Patil et al. (2011), contributes to the understanding of their optical behavior.

Mechanism of Action

Target of Action

The primary target of 2-(4-Cyanobenzamido)thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with acetylcholinesterase and the subsequent increase in acetylcholine concentrations. This could potentially result in enhanced cholinergic transmission, leading to improved cognitive function in conditions like Alzheimer’s disease .

properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXQMLJJSVBOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017492.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)